

4-Aminomethyltetrahydropyran hydrochloride solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Aminomethyltetrahydropyran hydrochloride

Cat. No.: B1519812

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Aminomethyltetrahydropyran Hydrochloride**

Introduction

4-Aminomethyltetrahydropyran hydrochloride is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is incorporated into various compounds being investigated for therapeutic applications.[\[1\]](#)[\[2\]](#) A thorough understanding of the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological screening. Solubility fundamentally influences reaction kinetics, purification strategies, and the bioavailability of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the solubility characteristics of **4-aminomethyltetrahydropyran hydrochloride**. It delves into the physicochemical properties that govern its solubility, offers a qualitative assessment in common laboratory solvents, and presents a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility profile.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For **4-aminomethyltetrahydropyran hydrochloride**, the key characteristics are summarized below.

Property	Value	Source
Chemical Name	(Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride	[2]
CAS Number	389621-78-7	[3]
Molecular Formula	C6H14CINO	[2][3]
Molecular Weight	151.63 g/mol	[3]
Appearance	White solid	[2]
Melting Point	180-185 °C	[2]

The presence of the hydrochloride salt dramatically influences the compound's properties compared to its free base, 4-aminomethyltetrahydropyran (CAS: 130290-79-8).[4] As an amine hydrochloride, the molecule is ionic, which significantly enhances its polarity and, consequently, its potential for solubility in polar solvents.[5] The hydrochloride salt form is a common strategy employed in pharmaceutical development to improve the aqueous solubility and stability of basic drug candidates.[6]

Principles of Solubility for Amine Hydrochlorides

The solubility of **4-aminomethyltetrahydropyran hydrochloride** is governed by the principle of "like dissolves like."^[7] As a polar, ionic compound, it is expected to exhibit greater solubility in polar solvents capable of solvating the ions.^[8]

- Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are anticipated to be excellent choices for dissolving **4-aminomethyltetrahydropyran hydrochloride**. The solvent's hydrogen bond donors can interact favorably with the chloride anion, while the hydrogen bond acceptors can interact with the ammonium cation. Moreover, the high dielectric constant of these solvents helps to stabilize the separated ions in solution.^[9]

- Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) are strong organic solvents capable of dissolving a wide range of polar organic and inorganic compounds.[10][11] While they lack a hydrogen bond-donating group, their large dipole moment allows for effective solvation of cations. The solubility in these solvents is generally expected to be moderate to high.
- Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): In these solvents, the solubility of **4-aminomethyltetrahydropyran hydrochloride** is expected to be very low. Nonpolar solvents cannot effectively solvate the charged ions, making the dissolution process energetically unfavorable.[8]

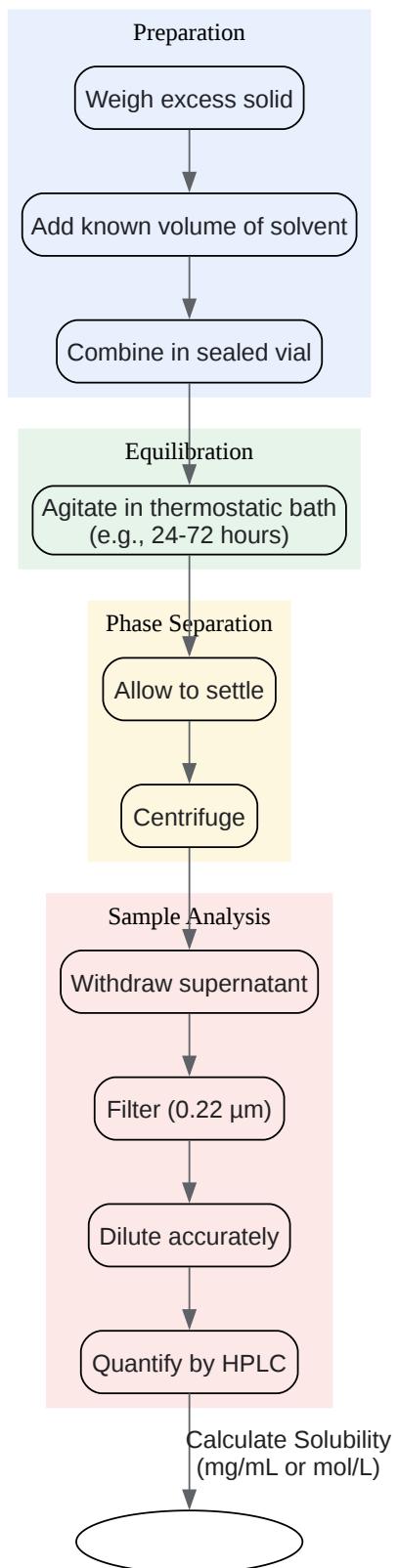
Qualitative Solubility Assessment

Based on the principles outlined above, a qualitative prediction of the solubility of 4-aminomethyltetrahydropyran hydrochloride in common laboratory solvents is presented below. This table serves as a general guideline for solvent selection in experimental work.

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	High	Favorable ion-dipole interactions and hydrogen bonding.
Methanol	Polar Protic	High	Similar to water, effective solvation of ions.
Ethanol	Polar Protic	Moderate to High	Less polar than methanol, but still a good solvent for polar salts.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Moderate to High	Strong dipolar interactions can solvate the cation effectively.
Acetone	Polar Aprotic	Low to Moderate	Lower polarity compared to DMSO.
Dichloromethane (DCM)	Weakly Polar Aprotic	Low	Insufficient polarity to effectively solvate the ionic compound.
Hexane	Nonpolar	Very Low	Energetically unfavorable to dissolve an ionic salt in a nonpolar solvent.

Experimental Determination of Solubility: The Isothermal Equilibrium Method

For quantitative and reliable solubility data, the isothermal equilibrium (shake-flask) method is a widely accepted and robust technique.[\[8\]](#)[\[12\]](#) This protocol provides a step-by-step guide for determining the solubility of **4-aminomethyltetrahydropyran hydrochloride**.


Objective

To determine the equilibrium solubility of **4-aminomethyltetrahydropyran hydrochloride** in various solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).

Materials and Reagents

- **4-Aminomethyltetrahydropyran hydrochloride** (>98% purity)[\[3\]](#)
- Selected solvents of analytical grade (e.g., water, methanol, ethanol, DMSO)
- Analytical balance
- Thermostatic shaker bath
- Calibrated thermometer or temperature probe
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)[\[13\]](#)[\[14\]](#)
- Volumetric flasks, pipettes, and autosampler vials
- Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the isothermal equilibrium solubility determination.

Step-by-Step Protocol

- Preparation of Saturated Solutions:
 - Rationale: Adding an excess of the solid ensures that the resulting solution is saturated at the given temperature.
 - Procedure: Add an excess amount of **4-aminomethyltetrahydropyran hydrochloride** to a series of sealed vials. To each vial, add a precisely known volume of the selected solvent. The amount of solid should be sufficient to be clearly visible after the equilibration period.
- Equilibration:
 - Rationale: Continuous agitation at a constant temperature is crucial to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.[\[12\]](#) The duration should be sufficient to achieve this state.
 - Procedure: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus.
- Phase Separation:
 - Rationale: It is critical to separate the saturated solution (supernatant) from the excess solid without altering the temperature, which would change the solubility. Centrifugation is an effective method for this separation.[\[8\]](#)
 - Procedure: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period at the same controlled temperature. To ensure complete separation, centrifuge the vials at a moderate speed.
- Sample Preparation and Analysis:

- Rationale: The clear supernatant must be carefully sampled, filtered to remove any remaining particulates, and accurately diluted to fall within the linear range of the analytical method.[8]
- Procedure:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
 - Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration appropriate for quantification.
 - Quantify the concentration of **4-aminomethyltetrahydropyran hydrochloride** in the diluted sample using a validated analytical method, such as HPLC.[13]
- Data Analysis:
 - Rationale: The final solubility is calculated by accounting for the dilution factor. Performing replicates is essential for ensuring the reproducibility and reliability of the results.[8]
 - Procedure: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent, and the results reported as the mean ± standard deviation.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for the quantification of **4-aminomethyltetrahydropyran hydrochloride** due to its specificity and sensitivity.[13][14] As the compound lacks a strong chromophore, direct UV detection might be challenging. In such cases, alternative detection methods or derivatization can be employed.

- Potential HPLC Methods:

- Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds with poor UV absorbance.
- Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds like amine hydrochlorides.
- Pre-column Derivatization: The primary amine can be reacted with a derivatizing agent (e.g., o-phthalaldehyde (OPA)) to introduce a fluorescent or UV-absorbing tag, allowing for sensitive detection.[\[15\]](#)

A validated HPLC method with established linearity, accuracy, and precision is essential for obtaining reliable solubility data.[\[13\]](#)

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. **4-Aminomethyltetrahydropyran hydrochloride** and its free base are corrosive materials that can cause burns.[\[16\]](#)[\[17\]](#)[\[18\]](#) Adherence to proper safety protocols is mandatory.

- Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[\[16\]](#)
- Handling: Use this material only in a well-ventilated area or a chemical fume hood.[\[16\]](#)[\[19\]](#) Avoid breathing dust, vapor, mist, or gas. Do not ingest or inhale.[\[20\]](#)
- Storage: Store in a cool, dry place in a tightly closed container.[\[19\]](#)
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[\[16\]](#)
 - Skin: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing.[\[16\]](#)
 - Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water and get immediate medical aid.[\[19\]](#)

- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[\[16\]](#)

Conclusion

While specific quantitative solubility data for **4-aminomethyltetrahydropyran hydrochloride** is not readily available in the public domain, a comprehensive understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various solvents. As an amine hydrochloride, it is expected to be highly soluble in polar protic solvents like water and methanol, with decreasing solubility in less polar and nonpolar media. For definitive quantitative data, the isothermal equilibrium method detailed in this guide provides a robust and reliable framework for experimental determination. The successful application of this compound in research and development hinges on the accurate characterization of its solubility, a foundational parameter in chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 2. 4-Aminomethyltetrahydropyran hydrochloride CAS#: 389621-78-7 [amp.chemicalbook.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Miscibility Table [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. gchemglobal.com [gchemglobal.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jddtonline.info [jddtonline.info]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. 4-Aminomethyltetrahydropyran, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 19. 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 | Chemsoc [chemsoc.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [4-Aminomethyltetrahydropyran hydrochloride solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1519812#4-aminomethyltetrahydropyran-hydrochloride-solubility-data\]](https://www.benchchem.com/product/b1519812#4-aminomethyltetrahydropyran-hydrochloride-solubility-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com